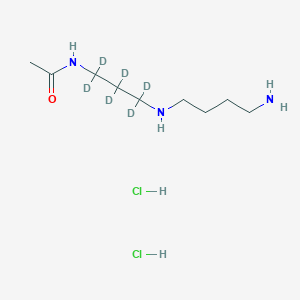

N1-Acetylspermidine-d6 Dihydrochloride

Description

BenchChem offers high-quality N1-Acetylspermidine-d6 Dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-Acetylspermidine-d6 Dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C₉H₁₇D₆Cl₂N₃O |

|---|---|

Molecular Weight |

266.24 |

Synonyms |

N-[3-[(4-Aminobutyl)amino]propyl]acetamide-d6 Hydrochloride (1:2); |

Origin of Product |

United States |

Foundational & Exploratory

N1-Acetylspermidine: Metabolic Checkpoint and Translational Biomarker in Polyamine Flux

Executive Summary

N1-Acetylspermidine (N1-AcSpd) is not merely a metabolic intermediate; it functions as a critical checkpoint in the polyamine catabolic cascade. Synthesized exclusively by Spermidine/spermine N1-acetyltransferase 1 (SSAT1) , N1-AcSpd represents the "committed step" for polyamine export or degradation. Unlike its precursor spermidine, N1-AcSpd loses the ability to bind tightly to DNA and RNA, effectively neutralizing the polyamine's growth-promoting functions.

For drug developers and researchers, N1-AcSpd is a high-value target because its accumulation signals metabolic stress , SSAT1 induction (the "Futile Cycle") , and tissue-specific pathology (particularly in oncology and acute kidney injury). This guide details the mechanistic positioning of N1-AcSpd, its utility as a fluid biomarker, and validated protocols for its quantification.

Metabolic Architecture: The SSAT1/PAOX Axis

The intracellular concentration of polyamines is tightly autoregulated. N1-AcSpd sits at the interface of the Back-Conversion Pathway .

The Enzymatic Cascade

-

Acetylation (Rate-Limiting): SSAT1 transfers an acetyl group from Acetyl-CoA to the N1 position of Spermidine.[1] This reaction is highly inducible by toxins, stress, and polyamine analogs (e.g., BENSpm).

-

The Fate Decision: Once formed, N1-AcSpd has two distinct fates:

-

Oxidation (Recycling): Peroxisomal Polyamine Oxidase (PAOX) oxidizes N1-AcSpd to Putrescine, releasing H₂O₂ and acetaminopropanal. This recycles the polyamine backbone.

-

Excretion (Purging): If PAOX is saturated or downregulated (common in certain cancers), N1-AcSpd is exported from the cell via the SLC3A2/SLC7A5 transporter system into plasma/urine.

-

The "Futile Cycle" Hypothesis

Hyper-induction of SSAT1 creates a metabolic drain. The cell rapidly acetylates polyamines (consuming Acetyl-CoA) and oxidizes them (consuming O₂/producing ROS), only to resynthesize them via ODC/AMD1 (consuming ATP/SAM). This "futile cycle" depletes cellular energy reserves and lipid precursors, a mechanism exploited by metabolic drugs to induce cancer cell apoptosis.

Pathway Visualization

The following diagram illustrates the vectoral flow of polyamines, highlighting N1-AcSpd as the excretion gatekeeper.

Figure 1: The Polyamine Back-Conversion Pathway. N1-Acetylspermidine acts as the central node determining whether carbon skeletons are recycled to Putrescine or purged via excretion.

Clinical & Translational Significance[2]

Oncology: The Acidic Microenvironment Marker

Elevated N1-AcSpd is a hallmark of aggressive tumors (e.g., Colorectal, Lung, Hepatocellular).

-

Mechanism: Hypoxia and acidic extracellular pH (pHe < 6.8) in tumors upregulate SAT1 gene expression while downregulating PAOX. This uncoupling forces N1-AcSpd accumulation and excretion.

-

Biomarker Utility: Urinary N1-AcSpd levels correlate with tumor burden. Specifically, N1-AcSpd has shown higher specificity than N8-acetylspermidine (an isomer) for colorectal cancer screening.

Acute Kidney Injury (AKI)

N1-AcSpd is normally filtered and excreted. In AKI, particularly cisplatin-induced nephrotoxicity, tubular damage disrupts this clearance. Conversely, during renal cell carcinoma growth, N1-AcSpd excretion can increase 10-fold, reflecting the tumor's high metabolic turnover rather than just renal failure.

Quantitative Reference Data

Researchers should benchmark experimental data against these physiological ranges:

| Parameter | Matrix | Reference Range / Value | Context |

| N1-AcSpd Concentration | Human Plasma | 4.0 – 15.0 nM | Healthy Controls |

| N1-AcSpd Concentration | Human Urine | < 4.0 µmol/g Creatinine | Healthy Cut-off |

| N1-AcSpd Concentration | Human Urine | > 10.0 µmol/g Creatinine | Colorectal Cancer |

| SSAT1 Km (Spermidine) | Enzymatic | ~55 µM | Affinity Constant |

| SSAT1 Km (Spermine) | Enzymatic | ~182 µM | Lower affinity than Spd |

Experimental Protocols

Protocol A: LC-MS/MS Quantification (HILIC Method)

A derivatization-free approach is recommended for stability and speed, utilizing Hydrophilic Interaction Liquid Chromatography (HILIC).

Reagents:

-

Internal Standard (IS): N1-Acetylspermidine-d3 or 1,6-diaminohexane.

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid).

-

Mobile Phase B: Acetonitrile (LC-MS grade).

-

Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm).

Workflow:

-

Sample Prep: Mix 50 µL Plasma/Urine + 150 µL Acetonitrile (containing IS). Vortex 30s. Centrifuge 14,000 x g for 10 min at 4°C.

-

Injection: Transfer supernatant to vial. Inject 2-5 µL.

-

Gradient:

-

0-1 min: 90% B (Isocratic hold)

-

1-5 min: Linear ramp to 60% B

-

5-7 min: Wash at 40% B

-

7-10 min: Re-equilibrate 90% B

-

-

MS/MS Transitions (ESI+):

-

N1-Acetylspermidine: m/z 188.2 → 115.1 (Quantifier), 188.2 → 72.1 (Qualifier).

-

Differentiation: Ensure chromatographic separation from N8-Acetylspermidine (isomer). N1 usually elutes after N8 on HILIC columns due to basicity differences.

-

Protocol B: SSAT1 Enzymatic Activity Assay

Measures the transfer of acetyl groups from Acetyl-CoA to Spermidine in tissue lysates.

Principle: SSAT1 acetylates Spermidine using Acetyl-CoA.[1][2] The reaction releases free Coenzyme A (CoA-SH). CoA-SH reacts with DTNB (Ellman's Reagent) to form TNB, measurable at 412 nm.

Reagents:

-

Buffer: 10 mM Tris-HCl (pH 7.5), 1 mM EDTA.

-

Substrates: 3 mM Spermidine, 0.5 mM Acetyl-CoA.

-

Detection: 0.2 mM DTNB.

Step-by-Step:

-

Lysis: Homogenize 50 mg tissue in 200 µL cold Buffer. Centrifuge 12,000 x g, 20 min. Keep supernatant.

-

Setup: In a 96-well plate, add:

-

10 µL Sample Lysate

-

80 µL Reaction Mix (Buffer + Spermidine + DTNB)

-

-

Initiation: Add 10 µL Acetyl-CoA (Start reaction).

-

Kinetic Read: Measure Absorbance (412 nm) every 30s for 10 min at 37°C.

-

Calculation:

(Extinction coefficient

References

-

Casero, R. A., & Pegg, A. E. (2009). Polyamine metabolism and cancer: mechanisms, targets and therapeutics. Nature Reviews Drug Discovery. Link

-

Pegg, A. E. (2008). Spermidine/spermine-N1-acetyltransferase: a key metabolic regulator. American Journal of Physiology-Endocrine and Metabolism. Link

- Hiramatsu, K., et al. (2005).N1-acetylspermidine as a potential biomarker for colorectal cancer. Journal of Gastroenterology.

-

Liu, R., et al. (2018). Rapid LC-MS/MS quantification of cancer related acetylated polyamines in human biofluids. Journal of Chromatography B. Link

-

Brett-Morris, A., et al. (2014). The polyamine catabolic enzyme SAT1 modulates tumorigenesis and radiation response in GBM. Cancer Research.[3]

-

Minois, N., et al. (2011). Polyamines in aging and disease. Aging (Albany NY). Link

Sources

- 1. Spermidine/spermine-N1-acetyltransferase-2 (SSAT2) acetylates thialysine and is not involved in polyamine metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spermidine/spermine N1-acetyltransferase regulates cell growth and metastasis via AKT/β-catenin signaling pathways in hepatocellular and colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Different Biomarkers of Acute kidney Injury in Cancer Patients | Iranian Journal of Pediatric Hematology & Oncology [publish.kne-publishing.com]

N1-Acetylspermidine-d6 Dihydrochloride chemical properties and structure

This guide serves as a definitive technical resource for N1-Acetylspermidine-d6 Dihydrochloride , a stable isotope-labeled internal standard critical for the precise quantification of polyamine metabolites in clinical and pharmaceutical research.

Chemical Properties, Structural Analysis, and Analytical Application

Executive Summary

N1-Acetylspermidine-d6 Dihydrochloride is the hexadeuterated hydrochloride salt of N1-acetylspermidine.[1][2] It functions as the "gold standard" Internal Standard (IS) for Isotope Dilution Mass Spectrometry (IDMS). Its primary utility lies in correcting for matrix effects, extraction efficiency, and ionization variability during the quantification of endogenous N1-acetylspermidine—a biomarker increasingly linked to cancer proliferation (e.g., colorectal, lung) and the cellular stress response.

Unlike its isomer N8-acetylspermidine, N1-acetylspermidine represents a catabolic "exit strategy" for cells to lower polyamine levels via the SSAT/PAOX pathway. Accurate differentiation between these isomers is essential for valid metabolomic profiling.

Chemical Identity & Structural Analysis[3]

Nomenclature and Identification[4]

-

Chemical Name: N-[3-[(4-Aminobutyl)amino]-1,1,2,2,3,3-hexadeuteriopropyl]acetamide dihydrochloride

-

Common Name: N1-Acetylspermidine-d6 (HCl salt)[1]

-

Unlabeled CAS: 34450-16-3 (Refers to the unlabeled parent; d6-specific CAS is vendor-dependent)

-

Molecular Formula:

-

Molecular Weight: 266.24 g/mol (Salt form); 193.32 g/mol (Free base)

Structural Specification

The "d6" labeling typically occurs on the propyl chain (the 3-carbon segment attached to the acetyl group). This placement is strategic: it ensures the label is retained even if the molecule undergoes fragmentation at the secondary amine during mass spectrometry, providing robust precursor/product ion pairs.

Key Structural Features:

-

Acetylation at N1: The primary amine on the aminopropyl side is acetylated, forming a neutral amide. This removes one positive charge relative to spermidine.

-

Deuterium Labeling (

): Six deuterium atoms replace hydrogens on the propyl chain ( -

Salt Form (2HCl): The molecule retains two basic nitrogen centers (the central secondary amine and the terminal primary amine), both protonated in the dihydrochloride form to ensure water solubility and shelf stability.

[4][5]

Physicochemical Properties[6][7]

| Property | Specification | Technical Insight |

| Appearance | White to off-white crystalline solid | Highly hygroscopic; must be handled in low humidity. |

| Solubility (Water) | ~10 mg/mL | Dissolves instantly in aqueous buffers (PBS).[3] |

| Solubility (Organic) | DMSO (0.1 mg/mL); Methanol (Moderate) | Poor solubility in non-polar solvents (Hexane, Et2O). |

| pKa Values | ~8.4 (N10), ~9.9 (N4) | Acetylation at N1 eliminates the pKa ~10.9 site found in spermidine. |

| Hygroscopicity | High | Absorbs atmospheric water, which alters weighing accuracy. |

| Stability | >2 years at -20°C | Stable in solid form.[4][3] Aqueous solutions degrade if not frozen. |

Storage & Handling Protocol

-

Primary Storage: Store neat powder at -20°C or -80°C . Protect from light.[1][4]

-

Desiccation: Store vials in a secondary container with active desiccant (e.g., silica gel) to prevent hydrolysis or deliquescence.

-

Stock Solution: Prepare stocks in 0.1 M HCl or water. Aliquot immediately into single-use vials and freeze at -80°C. Avoid repeated freeze-thaw cycles, which can cause isotopic exchange or hydrolysis of the amide bond.

Biological Context: The Polyamine Pathway[5][9][10][11]

N1-acetylspermidine is the product of the rate-limiting catabolic enzyme SSAT1 (Spermidine/spermine N1-acetyltransferase 1) .

-

The Mechanism: SSAT1 transfers an acetyl group from Acetyl-CoA to the N1 position of spermidine.

-

The Consequence: This acetylation reduces the charge of the polyamine, disrupting its binding to DNA/RNA and marking it for either excretion or oxidation by PAOX (Polyamine Oxidase) .

-

Pathological Relevance: In cancer cells (e.g., colorectal carcinoma), SSAT1 is often upregulated, leading to elevated intracellular and urinary N1-acetylspermidine.

[1][4][5][11][12][13][14]

Analytical Application: LC-MS/MS Workflow

Why Use the d6 Isotope?

-

Mass Shift (+6 Da): The molecular weight of the d6-dihydrochloride (266.24) shifts the precursor ion

from m/z 188 (unlabeled) to m/z 194 (labeled). This +6 Da shift prevents "cross-talk" from naturally occurring isotopes (C13, N15) of the endogenous analyte. -

Co-Elution: Being an isotopologue, the d6 variant has virtually identical chromatographic retention time to the endogenous target, ensuring it experiences the exact same matrix suppression/enhancement at the moment of ionization.

Recommended Protocol (LC-MS/MS)

Sample Type: Plasma, Urine, or Tissue Homogenate.

-

Spiking: Add 10 µL of N1-Acetylspermidine-d6 (1 µM Internal Standard) to 100 µL of sample.

-

Protein Precipitation: Add 300 µL cold Acetonitrile (0.1% Formic Acid). Vortex and centrifuge (15,000 x g, 10 min).

-

Derivatization (Optional): While N1-AcSpd can be detected directly, many protocols use Dansyl Chloride or Benzoyl Chloride to improve retention on C18 columns and sensitivity.

-

LC Separation:

-

Column: HILIC (for underivatized) or C18 (for derivatized).

-

Mobile Phase: Ammonium Formate / Acetonitrile gradient.

-

-

MS Detection (MRM Mode):

-

Target (Endogenous): m/z 188.2

72.1 (Quantifier), 188.2 -

Internal Standard (d6): m/z 194.2

78.1 (Quantifier). Note: The fragment shifts by +6 Da because the fragment contains the d6-propyl chain.

-

References

-

Casero, R. A., & Pegg, A. E. (2009). Polyamine catabolism and disease. Biochemical Journal, 421(3), 323–338. Link

-

Häkkinen, M. R., et al. (2008). Analysis of free, mono- and diacetylated polyamines from human urine by LC-MS/MS. Journal of Chromatography B, 876(1), 143-150. Link

-

Cayman Chemical. N1-Acetylspermidine (hydrochloride) Product Information. Link

-

Santa Cruz Biotechnology. N1-Acetylspermidine-d6 Dihydrochloride Product Data. Link

-

Pegg, A. E. (2008). Spermidine/spermine-N1-acetyltransferase: a key metabolic regulator. American Journal of Physiology-Endocrinology and Metabolism, 294(6), E995-E1010. Link

Sources

The Acetylation Switch: Metabolic Control and Signaling Competence of Polyamines

Executive Summary

For decades, polyamines (putrescine, spermidine, and spermine) were viewed primarily as cationic scaffolds for DNA stabilization. However, the acetylated forms—N1-acetylspermidine (N1-AcSpd) and N1-acetylspermine (N1-AcSpm)—have emerged as critical nodes in signal transduction and metabolic flux control.

This guide addresses the biological significance of these acetylated derivatives, moving beyond their role in catabolism to their function in oxidative stress signaling, ferroptosis induction, and cancer diagnostics . We provide validated protocols for their quantification and analysis, designed for researchers aiming to target the polyamine metabolic axis in drug development.

The Mechanistic Foundation: The SSAT1-APAO Axis

The intracellular concentration of polyamines is tightly regulated. While Ornithine Decarboxylase (ODC) drives synthesis, the catabolic back-conversion is controlled by Spermidine/spermine N1-acetyltransferase 1 (SSAT1/SAT1) .

The Acetylation "Tagging" Mechanism

SSAT1 transfers an acetyl group from Acetyl-CoA to the N1 position of spermine or spermidine. This acetylation serves two critical physiological functions:

-

Charge Reduction: Acetylation reduces the positive charge, disrupting the polyamine's binding to acidic DNA/RNA backbones, thereby "freezing" their stabilizing function.

-

Export or Oxidation: Acetylated polyamines are the preferential substrates for the exporter SLC3A2 (CD98) or the peroxisomal enzyme N1-acetylpolyamine oxidase (APAO) .

Unlike the biosynthetic pathway, which is growth-promoting, the SSAT1-mediated pathway is often stress-responsive.

Visualization of the Catabolic Cycle

The following diagram illustrates the back-conversion pathway, highlighting the generation of Reactive Oxygen Species (ROS) which act as secondary messengers.

Figure 1: The Polyamine Back-Conversion Pathway. Note the generation of H2O2 during the oxidation steps.

Biological Significance in Cell Signaling

The significance of acetylated polyamines extends far beyond waste disposal. They are integral to cell fate decisions, particularly under stress.

The ROS-Ferroptosis Connection

Recent high-impact studies have linked SSAT1 activity to ferroptosis , an iron-dependent form of cell death.

-

Mechanism: High expression of SSAT1 leads to rapid acetylation of spermidine/spermine. The subsequent oxidation by APAO releases massive amounts of Hydrogen Peroxide (H2O2).

-

Lipid Peroxidation: This ROS influx, in the presence of labile iron, drives lipid peroxidation (ALOX15 activation), the hallmark of ferroptosis.

-

p53 Regulation: The SAT1 gene is a transcriptional target of p53. This establishes a direct link between tumor suppression and polyamine metabolism.

Non-Canonical Signaling

Acetylated polyamines have been observed to interact with specific ion channels and cytosolic proteins differently than their non-acetylated counterparts.

-

Kir Channels: While spermine blocks Inward Rectifier Potassium (Kir) channels to maintain membrane potential, N1-acetylspermine has significantly reduced blocking potency. High levels of acetylation can therefore alter cellular excitability.

Figure 2: The p53-SAT1-Ferroptosis Axis. SSAT1 acts as the metabolic effector of p53-mediated cell death.

Therapeutic & Diagnostic Implications

Biomarkers in Oncology

Because acetylated polyamines are exported rather than recycled in rapidly dividing or stressed cells, their concentration in urine and plasma is a sensitive biomarker.

-

Cancer: Elevated urinary N1-AcSpd and N1-AcSpm are observed in breast, colon, and prostate cancers.

-

Ratio Analysis: The ratio of Acetylated/Free polyamines often correlates with tumor burden and SSAT1 activation status.

Drug Development: SSAT1 Modulation

-

Inducers (BENS): Bis(ethyl)norspermine (BENS) is a polyamine analogue. It mimics spermine, binding to the repressor of SSAT1 translation, causing "super-induction" of SSAT1. This depletes natural polyamines and generates toxic H2O2, killing cancer cells.

-

Inhibitors: Targeted for conditions where tissue wasting (cachexia) or neurotoxicity is driven by polyamine catabolism.

Table 1: Comparative Biological Impact of Polyamine States

| Feature | Free Polyamines (Spm/Spd) | Acetylated Polyamines (N1-AcSpm/N1-AcSpd) |

| Charge | High Positive (+3/+4) | Reduced (+2/+3) |

| DNA Binding | Strong (Stabilizing) | Weak/Negligible |

| Metabolic Fate | Synthesis/Recycling | Export or Oxidation |

| Signaling Role | Proliferation (Myc driven) | Stress Response (p53 driven) |

| Toxicity | Low (Essential for growth) | High (Precursors to ROS/Acrolein) |

Experimental Protocols

Protocol A: LC-MS/MS Quantification of Acetylated Polyamines

Rationale: Polyamines are small, polar, and lack chromophores. Dansylation adds a hydrophobic, fluorescent tag that improves retention on C18 columns and ionization efficiency.

Materials:

-

Dansyl Chloride (DNS-Cl) solution (10 mg/mL in acetone).

-

Internal Standard: 1,6-Diaminohexane or deuterated polyamines.

-

LC Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7 µm).

Workflow:

-

Lysis: Lyse

cells in 200 µL 0.1 M Perchloric Acid (PCA). Why: Acid precipitates proteins and stabilizes polyamines. -

Neutralization: Mix 50 µL supernatant with 50 µL saturated Na2CO3.

-

Derivatization: Add 100 µL DNS-Cl solution. Incubate at 60°C for 15 mins.

-

Cleanup: Add 10 µL Proline (100 mg/mL) to scavenge excess DNS-Cl. Extract with Toluene or Ethyl Acetate.

-

Analysis: Inject onto LC-MS/MS (MRM mode).

-

N1-AcSpd Transition: Precursor [M+H]+ -> Product (Dansyl fragment).

-

Protocol B: SSAT1 Activity Assay (Radioactive)

Rationale: Direct measurement of enzymatic transfer of Acetyl groups.

-

Preparation: Prepare cell lysate in Tris-HCl buffer (pH 7.5) without EDTA (divalent cations may be needed).

-

Reaction Mix:

-

Substrate: 1 mM Spermidine.

-

Cofactor: [1-14C]Acetyl-CoA (0.1 µCi).

-

Buffer: 50 mM Tris-HCl, pH 7.8.

-

-

Incubation: 37°C for 10-30 minutes.

-

Termination: Stop reaction by spotting 20 µL onto P81 phosphocellulose filter paper.

-

Washing: Wash filters in Ethanol or dilute bicarbonate (Acetyl-CoA washes away; Acetylated polyamines bind or precipitate depending on specific filter choice/method modification). Note: Standard P81 binds cationic polyamines. Acetylated forms are less cationic but still bind better than Acetyl-CoA.

-

Counting: Liquid Scintillation Counting.

References

-

Pegg, A. E. (2008). Spermidine/spermine-N1-acetyltransferase: a key metabolic regulator. American Journal of Physiology-Endocrinology and Metabolism. Link

-

Casero, R. A., & Murray Stewart, T. (2009). The role of polyamine catabolism in antitumor drug response. Current Drug Targets. Link

-

Ou, Y., et al. (2016). Activation of SAT1 engages polyamine metabolism with p53-mediated ferroptotic responses. Proceedings of the National Academy of Sciences. Link

-

Minois, N., et al. (2011). Polyamines in aging and disease. Aging (Albany NY). Link

-

Murray Stewart, T., et al. (2016). Polyamine catabolism and oxidative damage. Journal of Biological Chemistry. Link

discovery and natural occurrence of N1-Acetylspermidine

Technical Guide: The Discovery, Occurrence, and Analysis of -Acetylspermidine

Executive Summary

Spermidine/SpermineThis guide details the structural identification of N1-AcSpd, its distinction from the

Part 1: Historical Discovery & Structural Characterization

The Isomer Distinction ( vs. )

The discovery of acetylated polyamines in the mid-20th century presented a structural puzzle. Spermidine is an asymmetric molecule containing an aminopropyl moiety and an aminobutyl moiety. Acetylation can occur at:

- -position (Aminopropyl end): The physiological product of mammalian catabolism.

-

-position (Aminobutyl end): Primarily associated with bacterial metabolism or specific stress responses, lacking the metabolic mobility of the

Early work by Tabor and Tabor (1970s) and subsequent characterization by Pegg established that mammalian cells exclusively induce an enzyme (SAT1) that targets the

Chemical Structure

N1-AcSpd is a cationic molecule at physiological pH. Its amphiphilic nature (due to the acetyl group) facilitates its transport out of the cell, unlike the tightly bound polycationic spermidine.

| Property | Specification |

| IUPAC Name | N-[3-(4-aminobutylamino)propyl]acetamide |

| Molecular Formula | |

| Molecular Weight | 187.28 g/mol |

| Key Feature | Acetylation at the 3-carbon (aminopropyl) amine |

Part 2: Biosynthesis and Metabolic Positioning

The SAT1 Gating Mechanism

The abundance of N1-AcSpd is not controlled by substrate availability but by the abundance of the enzyme SAT1.

-

Basal State: SAT1 levels are extremely low; N1-AcSpd is barely detectable.

-

Induction: In response to polyamine accumulation, toxins, or stress, SAT1 is super-induced (transcription, translation, and protein stabilization).

-

Catalysis: SAT1 transfers an acetyl group from Acetyl-CoA to the

position of spermidine.

The Fate of N1-Acetylspermidine

Once formed, N1-AcSpd faces a binary fate:

-

Excretion: It is transported out of the cell into plasma and urine. This makes it an excellent biomarker for total body polyamine flux.

-

Back-Conversion: It is oxidized by PAO (peroxisomal) or SMOX (cytosolic), releasing 3-acetaminopropanal and Hydrogen Peroxide (

), and yielding Putrescine .

Visualization: The Polyamine Cycle

The following diagram illustrates the central role of N1-AcSpd in the "Back-Conversion" pathway.

Figure 1: The Polyamine Back-Conversion Pathway. Note the central role of SAT1 in converting Spermidine to N1-Acetylspermidine.

Part 3: Natural Occurrence & Pathological Significance

Physiological Distribution

In healthy mammalian tissues, N1-AcSpd concentrations are low (<5% of total spermidine). However, because it is the primary export form, it is naturally enriched in:

-

Urine: The primary reservoir for excreted acetylated polyamines.

-

Serum: Transient presence during high metabolic flux.

Biomarker Utility

Because SAT1 is upregulated by cellular stress and oncogenes (e.g., c-Myc), N1-AcSpd levels spike in specific pathologies.

| Condition | Mechanism of Elevation | Clinical Relevance |

| Cancer (e.g., Lung, Breast) | Hyperactivation of polyamine synthesis requires compensatory catabolism (SAT1 induction) to prevent toxicity. | Urinary N1-AcSpd correlates with tumor burden. |

| Acute Kidney Injury (AKI) | Renal tubular stress induces SAT1. | Early biomarker of kidney damage. |

| Parkinson's Disease | Altered metabolic flux and oxidative stress. | Potential serum biomarker for early detection. |

| Snyder-Robinson Syndrome | Spermine synthase deficiency leads to spermidine accumulation and subsequent acetylation. | Diagnostic metabolic signature. |

Part 4: Technical Protocol - Quantification via LC-MS/MS

Objective: Quantify N1-AcSpd in plasma or cell lysate. Challenge: Polyamines are small, polar, and lack chromophores. Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Triple Quadrupole MS.

Sample Preparation (Protein Precipitation)

Rationale: We avoid derivatization (e.g., Dansyl chloride) to reduce processing time and artifacts, relying on the sensitivity of modern MS.

-

Aliquot: Transfer 50 µL of plasma/lysate to a 1.5 mL Eppendorf tube.

-

Internal Standard: Add 10 µL of deuterated internal standard (

--

Why: Corrects for ionization suppression and extraction efficiency.

-

-

Precipitation: Add 200 µL of ice-cold Methanol:Acetonitrile (50:50 v/v) containing 0.1% Formic Acid.

-

Why: Organic solvent crashes proteins; acid stabilizes the polyamines.

-

-

Vortex & Centrifuge: Vortex for 30s; Centrifuge at 14,000 x g for 10 min at 4°C.

-

Supernatant Transfer: Move supernatant to a glass vial with insert.

LC-MS/MS Parameters

-

Column: Waters BEH Amide (HILIC), 2.1 x 100 mm, 1.7 µm.

-

Why: Retains highly polar, cationic species better than C18.

-

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

Analytical Workflow Diagram

Figure 2: LC-MS/MS Workflow for N1-Acetylspermidine Quantification.

MRM Transitions (Multiple Reaction Monitoring)

Use these transitions for specific detection on a Triple Quadrupole system.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 188.2 | 115.1 | 22 | |

| 188.2 | 72.1 | 35 | |

| 188.2 | 129.1 | 20 |

Note:

References

-

Pegg, A. E. (2008). Spermidine/spermine-N1-acetyltransferase: a key metabolic regulator. American Journal of Physiology-Endocrine and Metabolism.

-

Casero, R. A., & Pegg, A. E. (2009). Polyamine catabolism and disease. Biochemical Journal.

-

Tabor, C. W., & Tabor, H. (1984). Polyamines. Annual Review of Biochemistry.

-

Hiramatsu, K., et al. (1998). N1-acetylspermidine as a potential marker for cancer detection. Journal of Cancer Research and Clinical Oncology.

-

Minois, N., et al. (2011). Polyamines in aging and disease. Aging (Albany NY).

N1-Acetylspermidine: A Mechanistic Biomarker of Polyamine Flux in Metabolic Disorders

The following technical guide is structured to provide a comprehensive, mechanistic, and methodological deep dive into N1-Acetylspermidine, specifically tailored for researchers in metabolic and drug development fields.

Executive Summary

N1-Acetylspermidine (N1-AcSpd) is more than a catabolic byproduct; it is a critical readout of the Spermidine/Spermine N1-acetyltransferase 1 (SAT1) enzymatic node. In metabolic research, SAT1 activity represents a high-energy "futile cycle" that consumes Acetyl-CoA and ATP, directly linking polyamine homeostasis to lipid and glucose metabolism.[1]

While historically viewed as a cancer biomarker, recent evidence positions N1-AcSpd as a potent indicator of metabolic stress, polyamine dysregulation in obesity/diabetes, and a diagnostic hallmark for specific genetic syndromes (e.g., Snyder-Robinson Syndrome). This guide delineates the mechanistic grounding, clinical utility, and precise LC-MS/MS quantification of N1-AcSpd.

Part 1: Mechanistic Foundation

The SAT1 Metabolic Hub

The physiological relevance of N1-AcSpd hinges on the enzyme SAT1 (also known as SSAT).[1] Unlike biosynthetic enzymes (ODC, AMD1) which are regulated by feedback loops, SAT1 is highly inducible by stress, toxins, and inflammation.

-

The Reaction: SAT1 transfers an acetyl group from Acetyl-CoA to the N1 position of spermidine, forming N1-Acetylspermidine.[2][3]

-

The Fate of N1-AcSpd:

-

Excretion: It is exported from the cell into plasma/urine (making it a viable biomarker).

-

Oxidation (Back-Conversion): Polyamine Oxidase (PAO) oxidizes N1-AcSpd back to putrescine, releasing H₂O₂ (oxidative stress) and an acetamidopropanal byproduct.

-

-

The Metabolic Link (The "Futile Cycle"):

-

High SAT1 activity rapidly depletes intracellular Acetyl-CoA pools.

-

To replenish Acetyl-CoA, the cell upregulates fatty acid oxidation (beta-oxidation) and glucose uptake.

-

Outcome: Transgenic overexpression of SAT1 in mice results in a lean phenotype with high insulin sensitivity, despite a high-fat diet, due to this accelerated metabolic flux.

-

Pathway Visualization

The following diagram illustrates the polyamine metabolic cycle and the specific generation of N1-Acetylspermidine, highlighting the consumption of metabolic cofactors.

Figure 1: The central role of SAT1 in converting Spermidine to N1-Acetylspermidine, consuming Acetyl-CoA and linking polyamine flux to lipid metabolism.[3][4][5][6]

Part 2: Clinical & Pathological Relevance

Metabolic Syndrome & Obesity

While SAT1 activation drives leanness in models, elevated serum N1-AcSpd in humans often reflects pathological dysregulation or high tissue turnover rather than beneficial flux.

-

Obesity: Adipose tissue in obese individuals often shows altered polyamine profiles.[2][7] Elevated N1-AcSpd can signal compensatory SAT1 upregulation in response to metabolic stress or inflammation.

-

Type 2 Diabetes (T2D): Polyamine metabolism is dysregulated in T2D.[7] While N1-AcSpd levels vary across cohorts, they serve as a readout of SAT1-mediated Acetyl-CoA depletion . Monitoring N1-AcSpd is crucial when testing drugs that modulate SAT1 to treat obesity (e.g., polyamine analogues).

Snyder-Robinson Syndrome (SRS)

SRS is an X-linked intellectual disability caused by a deficiency in Spermine Synthase (SMS) .[8][9]

-

Mechanism: SMS deficiency blocks the conversion of Spermidine to Spermine.

-

Biomarker: This leads to a massive accumulation of Spermidine, which is then shunted into acetylation. N1-Acetylspermidine (and N8-AcSpd) levels in plasma are diagnostically elevated (often >10-fold) in SRS patients compared to controls.

Oncology (Prognostic Utility)

N1-AcSpd is historically a cancer biomarker.[10] Rapidly dividing tumors upregulate polyamine synthesis; the body responds by upregulating SAT1 to catabolize them. High urinary N1-AcSpd correlates with tumor burden and aggressiveness in lymphomas and hepatocellular carcinoma.

Part 3: Analytical Methodology (LC-MS/MS)

Quantifying N1-AcSpd requires separating it from its isomer, N8-Acetylspermidine .[9] These isomers have identical masses but distinct biological origins (N1 is SAT1-derived; N8 is less characterized, potentially nuclear or bacterial).

Protocol: Hydrophilic Interaction Liquid Chromatography (HILIC) - MS/MS[6]

Principle: Polyamines are highly polar and cationic.[9] Reversed-phase (C18) chromatography yields poor retention without derivatization. HILIC is the gold standard for direct analysis.

1. Sample Preparation

-

Matrix: Plasma, Serum, or Urine.

-

Step 1: Thaw samples on ice.

-

Step 2 (Protein Precipitation): Add 100 µL sample to 300 µL Acetonitrile (ACN) containing 0.1% Formic Acid and Internal Standard (e.g., D3-N1-Acetylspermidine).

-

Step 3: Vortex vigorously for 30s; Centrifuge at 14,000 x g for 10 min at 4°C.

-

Step 4: Transfer supernatant to a glass vial. Note: Avoid plastic vials if possible, as polyamines can stick to plastic surfaces.

2. LC Conditions

-

Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column.

-

Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0 with Formic Acid).

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[9]

-

Gradient:

-

0-1 min: 90% B

-

1-6 min: 90% -> 60% B

-

6-8 min: 60% B

-

8.1 min: Return to 90% B (Re-equilibration is critical in HILIC).

-

3. MS/MS Transitions (MRM)

-

Ionization: ESI Positive Mode.

-

Differentiation: N1-AcSpd and N8-AcSpd may co-elute.[9] If chromatographic separation is incomplete, unique fragments must be used, though they share many. Baseline chromatographic separation is preferred.

| Analyte | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| N1-Acetylspermidine | 188.2 | 115.1 | 25 | 18 |

| N1-Acetylspermidine | 188.2 | 72.1 | 25 | 22 |

| N8-Acetylspermidine | 188.2 | 129.1* | 25 | 18 |

| Spermidine | 146.2 | 72.1 | 20 | 15 |

| IS (D3-N1-AcSpd) | 191.2 | 118.1 | 25 | 18 |

*Note: The 129.1 fragment is often more abundant in N8, while 115.1 is favored in N1, but authentic standards are required to confirm retention times.

Analytical Workflow Diagram

Figure 2: Optimized LC-MS/MS workflow for the extraction and quantification of polar polyamines.

Part 4: Diagnostic & Therapeutic Implications

Biomarker Interpretation Guide

| Observation | Potential Indication | Mechanistic Context |

| High N1-AcSpd | High Metabolic Flux / Cancer | Upregulated SAT1 activity; rapid polyamine turnover. |

| Low N1-AcSpd | Metabolic Stagnation | Low SAT1 activity; potentially linked to obesity (in mouse models) or low polyamine flux. |

| High N1-AcSpd + High Spermidine | Snyder-Robinson Syndrome | Blocked conversion of Spd -> Spm; excess Spd is acetylated. |

| High Putrescine | Type 2 Diabetes | Upregulated ODC activity; distinct from SAT1-driven flux. |

Therapeutic Targeting

Drug developers are investigating SAT1 inducers (e.g., BENSpm analogues) to treat obesity.

-

Mechanism: Forcing SAT1 upregulation mimics the "lean phenotype" by burning Acetyl-CoA.

-

Role of N1-AcSpd: In these trials, serum N1-AcSpd serves as a pharmacodynamic biomarker to verify that the drug is effectively engaging the SAT1 target and inducing polyamine acetylation.

References

-

Pegg, A. E. (2008).[2] Spermidine/spermine-N1-acetyltransferase: a key metabolic regulator.[2][3][4][5][11][12] American Journal of Physiology-Endocrinology and Metabolism. Link[5]

-

Jell, J., et al. (2007). Genetically altered expression of spermidine/spermine N1-acetyltransferase affects fat metabolism in mice via acetyl-CoA.[11] Journal of Biological Chemistry. Link

-

Perez-Leal, O., et al. (2012).[2] Polyamine-regulated translation of spermidine/spermine-N1-acetyltransferase.[2] Molecular and Cellular Biology. Link

-

Murray-Stewart, T., et al. (2018). Spermidine/spermine N1-acetyltransferase-mediated polyamine catabolism regulates beige adipocyte biogenesis.[3] Molecular Metabolism. Link

-

Abela, L., et al. (2016). Plasma N1-acetylspermidine is a biomarker for Snyder-Robinson Syndrome.[8] Journal of Inherited Metabolic Disease. Link

-

Liu, R., et al. (2018).[2] Rapid LC-MS/MS quantification of cancer related acetylated polyamines in human biofluids. Journal of Chromatography B. Link

-

Saiki, S., et al. (2019). A metabolic profile of polyamines in Parkinson disease: A promising biomarker.[13] Annals of Neurology. Link

Sources

- 1. journals.physiology.org [journals.physiology.org]

- 2. medipol.edu.tr [medipol.edu.tr]

- 3. Spermidine/spermine N1-acetyltransferase-mediated polyamine catabolism regulates beige adipocyte biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The metabolic role of spermidine in obesity: Evidence from cells to community - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Spermidine/spermine N1-acetyltransferase-1 as a diagnostic biomarker in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fulltext | Implications of Polyamine Metabolism for the Pathogenesis of SLE: from Cases of Monogenic Lupus with SAT1 Gene Loss-of-function [21stcenturypathology.com]

- 7. Type 2 Diabetes Is Associated with a Different Pattern of Serum Polyamines: A Case–Control Study from the PREDIMED-Plus Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. | BioWorld [bioworld.com]

- 9. Redirecting [linkinghub.elsevier.com]

- 10. Rapid LC-MS/MS quantification of cancer related acetylated polyamines in human biofluids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Genetically altered expression of spermidine/spermine N1-acetyltransferase affects fat metabolism in mice via acetyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Chemical activation of SAT1 corrects diet-induced metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A metabolic profile of polyamines in parkinson disease: A promising biomarker - PMC [pmc.ncbi.nlm.nih.gov]

The Core of Polyamine Homeostasis: A Technical Guide to the Foundational Research on N1-Acetylspermidine Biosynthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The acetylation of polyamines, particularly the formation of N1-acetylspermidine, represents a critical control point in cellular physiology and pathophysiology. This technical guide provides an in-depth exploration of the foundational research surrounding the biosynthesis of N1-acetylspermidine, with a primary focus on the pivotal enzyme, spermidine/spermine N1-acetyltransferase (SSAT). We will dissect the intricate regulatory mechanisms governing SSAT expression and activity, elucidate its kinetic properties and substrate specificity, and discuss its profound implications in health and disease. This guide is designed to equip researchers, scientists, and drug development professionals with the fundamental knowledge and technical insights necessary to navigate this complex and therapeutically relevant area of study. We will delve into established methodologies for quantifying SSAT activity and its metabolic products, providing a robust framework for future investigations.

Introduction: The Significance of N1-Acetylspermidine

Polyamines, such as spermidine and spermine, are ubiquitous polycations essential for a myriad of cellular processes, including cell growth, proliferation, and the synthesis of nucleic acids and proteins.[1] Their intracellular concentrations are meticulously controlled through a delicate balance of biosynthesis, catabolism, and transport.[2] The N1-acetylation of spermidine to form N1-acetylspermidine is a key catabolic event that not only marks it for degradation but also fundamentally alters its biological activity.[3] This modification reduces the positive charge of the polyamine, thereby affecting its interactions with negatively charged macromolecules like DNA and RNA.[3] The resulting N1-acetylspermidine can either be excreted from the cell or further catabolized by acetylpolyamine oxidase (APAO).[3] Dysregulation of N1-acetylspermidine biosynthesis is implicated in a range of pathologies, including cancer, neurological disorders, and chronic inflammation, making its study a fertile ground for therapeutic innovation.[4][5][6] Recent studies have also highlighted a role for N1-acetylspermidine as a determinant of hair follicle stem cell fate, suggesting its involvement in tissue regeneration and aging.[7][8]

The Central Catalyst: Spermidine/Spermine N1-Acetyltransferase (SSAT)

The biosynthesis of N1-acetylspermidine is predominantly catalyzed by the enzyme spermidine/spermine N1-acetyltransferase (SSAT), also known as SAT1.[4] SSAT is the rate-limiting enzyme in the catabolism of polyamines.[9] It facilitates the transfer of an acetyl group from acetyl-coenzyme A (acetyl-CoA) to the N1 position of spermidine or spermine.[10]

Enzymatic Reaction and Kinetics

The reaction catalyzed by SSAT is a sequential kinetic mechanism where both substrates, the polyamine and acetyl-CoA, must bind to the enzyme for catalysis to occur.[1] Initial velocity and inhibition studies support a random sequential mechanism for the human enzyme.[1]

Table 1: Kinetic Parameters of Human SSAT

| Substrate | K_m (µM) | Reference |

| Spermidine | 55 | [11] |

| Spermine | 182 | [11] |

| N1-acetylspermine | > Spermine K_m | [3] |

Note: The K_m values can vary depending on the experimental conditions and the species from which the enzyme is derived.

Interestingly, while putrescine is a precursor in the polyamine synthesis pathway, it is not a good substrate for SSAT.[11] SSAT can also further acetylate N1-acetylspermine to form N1,N12-diacetylspermine.[3]

Structural Insights

The three-dimensional crystal structure of human SSAT has been solved, providing valuable insights into its catalytic mechanism.[1] The structure reveals that Tyr140 likely acts as a general acid and Glu92, through water molecules, acts as the general base in the catalytic process.[1] This understanding of the enzyme's active site is crucial for the rational design of specific inhibitors and activators.

Intricate Regulation of SSAT: A Multi-Level Control System

The expression and activity of SSAT are tightly regulated at multiple levels, ensuring a rapid and robust response to changes in intracellular polyamine concentrations and other cellular stimuli.[3][4] This multi-tiered regulation underscores the critical importance of maintaining polyamine homeostasis.

Transcriptional Regulation

The transcription of the SAT1 gene is highly inducible.[12] A key regulatory element in the SAT1 promoter is the polyamine-responsive element (PRE).[4] In response to high levels of polyamines, the transcription factor Nrf-2, in partnership with polyamine-modulated factor-1 (PMF-1), binds to the PRE and activates SAT1 transcription.[3][13][14] This mechanism allows the cell to increase the catabolism of polyamines when their levels become excessive. The tumor suppressor protein p53 has also been identified as a transcriptional activator of SSAT.[4]

Post-Transcriptional and Translational Control

Regulation of SSAT also occurs at the level of mRNA processing and translation.[3] High polyamine levels not only increase transcription but also enhance the translational efficiency of SSAT mRNA and reduce its incorrect splicing.[3][4] This translational regulation is thought to involve the coding sequence of the SSAT mRNA, where polyamines may inhibit the binding of a repressor protein.[15]

Protein Stability

The stability of the SSAT protein itself is another layer of regulation. The degradation of the SSAT protein is reduced in the presence of high polyamine concentrations, further amplifying its activity when needed.[3][4]

Below is a diagram illustrating the multifaceted regulation of SSAT.

Caption: Multi-level regulation of SSAT expression and activity.

Physiological and Pathophysiological Roles of N1-Acetylspermidine Biosynthesis

The biosynthesis of N1-acetylspermidine is not merely a catabolic process but is deeply integrated into various physiological and pathological states.

Cellular Homeostasis and Growth

By regulating intracellular polyamine levels, SSAT plays a crucial role in maintaining cellular homeostasis.[12] Overexpression of SSAT can lead to a depletion of spermidine and spermine, resulting in growth arrest and even apoptosis.[10][16] This has significant implications for cancer therapy, where inducing SSAT activity is a potential strategy to inhibit tumor growth.[4]

Cancer

Aberrant SSAT expression is a hallmark of many cancers.[4] In some cancers, such as breast and prostate cancer, SSAT is upregulated, which can be associated with tumor progression.[4] Conversely, in other contexts, inducing SSAT can be cytotoxic to cancer cells.[10] The accumulation of N1-acetylspermidine in the tumor microenvironment has been shown to promote tumor growth by recruiting protumor neutrophils.[17][18]

Neurological Function and Disease

Polyamines are known to modulate the activity of ion channels in the brain, and alterations in SSAT activity have been linked to behavioral changes.[3] SSAT expression is responsive to synaptic activity, suggesting a role in neuronal plasticity and development.[19] Dysregulation of SSAT has also been implicated in depression and suicidality.[16]

Inflammation and Immunity

SSAT and its product, N1-acetylspermidine, are involved in inflammatory processes. SSAT can be induced by various inflammatory stimuli, including cytokines and nonsteroidal anti-inflammatory drugs (NSAIDs).[12] Recent findings indicate that SSAT controls the function of regulatory T cells in chronic inflammation, highlighting its role in immune modulation.[5][20] Spermidine itself has anti-inflammatory properties, and its acetylation to N1-acetylspermidine can modulate these effects.[21]

Methodologies for Studying N1-Acetylspermidine Biosynthesis

A robust understanding of N1-acetylspermidine biosynthesis relies on accurate and reliable methodologies to measure SSAT activity and quantify its products.

SSAT Enzyme Assays

Several methods are available to assay SSAT activity, each with its own advantages and limitations.

-

Radiometric Assays: These assays are highly sensitive and have historically been the gold standard. They typically use radiolabeled acetyl-CoA, and the transfer of the radiolabeled acetyl group to the polyamine substrate is measured.

-

Colorimetric Assays: These assays offer a non-radioactive alternative and are often more amenable to high-throughput screening.[11] One common method detects the release of coenzyme A (CoA) from acetyl-CoA during the reaction.[20]

-

Enzyme-Linked Immunosorbent Assay (ELISA): ELISAs are used to quantify the amount of SSAT protein in a sample, providing a measure of enzyme expression rather than activity.[6]

Protocol: A High-Throughput Colorimetric SSAT Activity Assay

This protocol is adapted from a method for characterizing zebrafish SSAT1 activity and can be optimized for mammalian enzymes.[11]

Materials:

-

Purified SSAT enzyme or cell lysate

-

Spermidine (substrate)

-

Acetyl-CoA (co-substrate)

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

DTNB (5,5'-dithio-bis(2-nitrobenzoic acid)) solution

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, spermidine, and the enzyme source.

-

Initiate the reaction by adding acetyl-CoA.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C).

-

Stop the reaction at various time points by adding a stopping solution (e.g., acid).

-

Add the DTNB solution. The free CoA produced will react with DTNB to form a yellow-colored product.

-

Measure the absorbance at 412 nm using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of color development, using a standard curve for CoA.

Self-Validation:

-

Include a no-enzyme control to account for any non-enzymatic reaction.

-

Include a no-spermidine control to ensure the reaction is substrate-dependent.

-

Confirm linearity of the reaction with respect to time and enzyme concentration.

Quantification of N1-Acetylspermidine

Accurate quantification of N1-acetylspermidine in biological samples is essential for understanding its physiological roles.

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly when coupled with mass spectrometry (LC-MS), is a powerful technique for separating and quantifying acetylated polyamines with high specificity and sensitivity.[22][23][24]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of acetylated polyamines after appropriate derivatization.

Below is a generalized workflow for the quantification of N1-acetylspermidine.

Caption: General workflow for N1-acetylspermidine quantification.

Future Directions and Therapeutic Implications

The foundational research on N1-acetylspermidine biosynthesis has laid the groundwork for exciting future investigations and therapeutic applications.

-

Drug Development: The development of specific SSAT inhibitors and activators holds significant therapeutic potential.[25] Modulating SSAT activity could be a viable strategy for treating cancer, inflammatory diseases, and neurological disorders.

-

Biomarkers: N1-acetylspermidine and other acetylated polyamines may serve as valuable biomarkers for disease diagnosis, prognosis, and monitoring treatment response.[26][27]

-

Stem Cell Biology and Aging: Further exploration of the role of N1-acetylspermidine in stem cell fate and aging could lead to novel regenerative medicine approaches.[7][8]

Conclusion

The biosynthesis of N1-acetylspermidine, orchestrated primarily by the enzyme SSAT, is a cornerstone of polyamine homeostasis and cellular regulation. Its intricate control at multiple levels and its profound involvement in a wide array of physiological and pathological processes make it a compelling area of study. This technical guide has provided a comprehensive overview of the core principles, key molecular players, and essential methodologies in this field. It is our hope that this guide will serve as a valuable resource for researchers, scientists, and drug development professionals as they continue to unravel the complexities of N1-acetylspermidine biosynthesis and harness this knowledge for the advancement of human health.

References

-

Pegg, A. E. (2008). Spermidine/spermine-N1-acetyltransferase: a key metabolic regulator. American Journal of Physiology-Endocrinology and Metabolism, 294(6), E995-E1010. [Link]

-

Varghese, S., Antony, T., & Pegg, A. E. (2007). Mechanistic and structural analysis of human spermidine/spermine N1-acetyltransferase (hSSAT). Journal of Biological Chemistry, 282(23), 17111-17122. [Link]

-

Shantz, L. M., & Pegg, A. E. (1994). Regulation of spermidine/spermine N1-acetyltransferase by intracellular polyamine pools. Evidence for a functional role in polyamine homeostasis. Journal of Biological Chemistry, 269(24), 16867-16873. [Link]

-

Ting, T., Abe, K., & Kida, S. (2001). Regulation of SSAT expression by synaptic activity. European Journal of Neuroscience, 13(7), 1327-1335. [Link]

-

Lee, Y. S., & Park, J. H. (2022). The Association between Spermidine/Spermine N1-Acetyltransferase (SSAT) and Human Malignancies. International Journal of Molecular Sciences, 23(11), 5961. [Link]

-

Varghese, S., Welch, J. E., & Pegg, A. E. (2003). Characterization of the interaction between the transcription factors human polyamine modulated factor (PMF-1) and NF-E2-related factor 2 (Nrf-2) in the transcriptional regulation of the spermidine/spermine N1-acetyltransferase (SSAT) gene. Biochemical Journal, 372(Pt 2), 417-424. [Link]

-

Pegg, A. E. (2008). Spermidine/spermine-N(1)-acetyltransferase: a key metabolic regulator. Physiological reviews, 88(2), 417-443. [Link]

-

Welch, J. E., Varghese, S., & Pegg, A. E. (2003). Characterization of the interaction between the transcription factors human polyamine modulated factor (PMF-1) and NF-E2-related factor 2 (Nrf-2) in the transcriptional regulation of the spermidine/spermine N1-acetyltransferase (SSAT) gene. Biochemical Journal, 372(2), 417-424. [Link]

-

Bao, X., Gherardini, J., Degerman, S., & Nyström, T. (2021). N1-acetylspermidine is a determinant of hair follicle stem cell fate. Journal of Cell Science, 134(9), jcs252767. [Link]

-

Schjetne, K. W., et al. (2024). Spermidine/spermine N1-acetyltransferase controls tissue-specific regulatory T cell function in chronic inflammation. bioRxiv. [Link]

-

Wu, C. C., et al. (2011). A high-throughput colorimetric assay to characterize the enzyme kinetic and cellular activity of spermidine/spermine N1-acetyltransferase 1. Analytical Biochemistry, 407(2), 228-235. [Link]

-

Madeo, F., et al. (2018). New insights into the roles and mechanisms of spermidine in aging and age-related diseases. Aging, 10(4), 546-557. [Link]

-

Vujcic, S., et al. (2003). Polyamine-dependent Regulation of Spermidine-Spermine N1-Acetyltransferase mRNA Translation*. Journal of Biological Chemistry, 278(21), 18917-18924. [Link]

-

National Center for Biotechnology Information. SAT1 spermidine/spermine N1-acetyltransferase 1 [Homo sapiens (human)] - Gene. [Link]

-

Li, J., et al. (2017). Spermidine/spermine N1-acetyltransferase regulates cell growth and metastasis via AKT/β-catenin signaling pathways in hepatocellular and colorectal carcinoma cells. Oncotarget, 8(52), 90151-90165. [Link]

-

Romano, A. D., et al. (1988). Production of N1-acetyl spermidine by renal cell tumors. Cancer Research, 48(16), 4533-4537. [Link]

-

Seiler, N., & Knödgen, B. (1980). The determination of N1-acetylspermine in mouse liver. Journal of Chromatography B: Biomedical Sciences and Applications, 181(1), 29-37. [Link]

-

Bao, X., Gherardini, J., Degerman, S., & Nyström, T. (2021). N1-acetylspermidine is a determinant of hair follicle stem cell fate. Journal of Cell Science, 134(9), jcs252767. [Link]

-

Kaur, N., et al. (2022). Biochemical and structural basis of polyamine, lysine and ornithine acetylation catalyzed by spermine/spermidine N‐acetyl transferase in moss and maize. The Plant Journal, 112(4), 987-1002. [Link]

-

Igarashi, K., & Kashiwagi, K. (2023). Polyamines: their significance for maintaining health and contributing to diseases. Journal of Clinical Biochemistry and Nutrition, 73(6), 393-402. [Link]

-

Wu, C. C., et al. (2011). A high-throughput colorimetric assay to characterize the enzyme kinetic and cellular activity of spermidine/spermine N1-acetyltransferase 1. Analytical Biochemistry, 407(2), 228-235. [Link]

-

Yoshihara, T., et al. (2023). Acidic extracellular pH drives accumulation of N1-acetylspermidine and recruitment of protumor neutrophils. PNAS Nexus, 2(10), pgad329. [Link]

-

Yoshihara, T., et al. (2023). SAT1 up-regulation is responsible for N1-acetylspermidine accumulation in an acidic tumor microenvironment. ResearchGate. [Link]

-

Bai, C., et al. (2018). Spermidine/spermine N1-acetyltransferase-mediated polyamine catabolism regulates beige adipocyte biogenesis. Metabolism, 81, 66-77. [Link]

-

Roy, B., & Kundu, S. (2024). Elevated N1-Acetylspermidine Levels in Doxorubicin-treated MCF-7 Cancer Cells. Metabolites, 14(7), 398. [Link]

-

Ge, Y., et al. (2023). Precise quantification of spermidine, N¹‐acetylspermidine and diacetylspermidine in cell lines with the rapid and slow acetylator phenotypes. ResearchGate. [Link]

-

Schjetne, K. W., et al. (2024). Spermidine/spermine N1-acetyltransferase controls tissue-specific regulatory T cell function in chronic inflammation. bioRxiv. [Link]

-

Ge, Y., et al. (2023). a) Precise quantification of spermidine (3), N 1 -acetylspermidine (2... ResearchGate. [Link]

-

Stewart, L. B., et al. (2022). Structural and Kinetic Characterization of the SpeG Spermidine/Spermine N-acetyltransferase from Methicillin-Resistant Staphylococcus aureus USA300. International Journal of Molecular Sciences, 23(19), 11358. [Link]

-

Sessa, A., & Perin, A. (1991). Increased synthesis of N1-acetylspermidine in hepatic preneoplastic nodules and hepatomas. Cancer Letters, 56(2), 159-163. [Link]

-

Ge, Y., et al. (2023). a) Quantification of N 1 -acetylspermidine (2 a) and diacetylspermidine... ResearchGate. [Link]

Sources

- 1. Mechanistic And Structural Analysis of Human Spermidine/spermine N1-Acetyltransferase [hSSAT] - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Polyamines: their significance for maintaining health and contributing to diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. mdpi.com [mdpi.com]

- 5. biorxiv.org [biorxiv.org]

- 6. assaygenie.com [assaygenie.com]

- 7. N1-acetylspermidine is a determinant of hair follicle stem cell fate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. N1-acetylspermidine is a determinant of hair follicle stem cell fate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Spermidine/spermine N1-acetyltransferase-mediated polyamine catabolism regulates beige adipocyte biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Spermidine/spermine N1-acetyltransferase regulates cell growth and metastasis via AKT/β-catenin signaling pathways in hepatocellular and colorectal carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A high-throughput colorimetric assay to characterize the enzyme kinetic and cellular activity of spermidine/spermine N1-acetyltransferase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Spermidine/spermine-N(1)-acetyltransferase: a key metabolic regulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Characterization of the interaction between the transcription factors human polyamine modulated factor (PMF-1) and NF-E2-related factor 2 (Nrf-2) in the transcriptional regulation of the spermidine/spermine N1-acetyltransferase (SSAT) gene - PMC [pmc.ncbi.nlm.nih.gov]

- 14. portlandpress.com [portlandpress.com]

- 15. semanticscholar.org [semanticscholar.org]

- 16. SAT1 spermidine/spermine N1-acetyltransferase 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 17. academic.oup.com [academic.oup.com]

- 18. researchgate.net [researchgate.net]

- 19. Regulation of SSAT expression by synaptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. biorxiv.org [biorxiv.org]

- 21. New Insights into the Roles and Mechanisms of Spermidine in Aging and Age-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The determination of N1-acetylspermine in mouse liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. SSAT Activators | SCBT - Santa Cruz Biotechnology [scbt.com]

- 26. Production of N1-acetyl spermidine by renal cell tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Elevated N1-Acetylspermidine Levels in Doxorubicin-treated MCF-7 Cancer Cells: Histone Deacetylase 10 Inhibition with an N1-Acetylspermidine Mimetic - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

using N1-Acetylspermidine-d6 Dihydrochloride as an internal standard for LC-MS

Topic: High-Precision Quantification of N1-Acetylspermidine using N1-Acetylspermidine-d6 Dihydrochloride as an Internal Standard Content Type: Detailed Application Note and Protocol

Introduction & Biological Significance[1][2]

N1-Acetylspermidine (N1-AcSpd) is a critical intermediate in the catabolism of polyamines, a class of ubiquitous polycations essential for cell growth, proliferation, and differentiation.[1] Its formation is catalyzed by the rate-limiting enzyme Spermidine/spermine N1-acetyltransferase 1 (SAT1) .[2][3]

Because SAT1 activity is frequently upregulated in various pathologies—including colorectal cancer, breast cancer, hepatocellular carcinoma, and Snyder-Robinson syndrome—N1-AcSpd has emerged as a high-value biomarker. However, its quantification is complicated by:

-

Isomeric Interference: It is isobaric with N8-Acetylspermidine (N8-AcSpd) , which has distinct biological origins but identical molecular weight.

-

Matrix Effects: High polarity leads to significant ion suppression in complex matrices like plasma and urine.

This protocol details the use of N1-Acetylspermidine-d6 Dihydrochloride as a stable isotope-labeled internal standard (SIL-IS). The d6-isotopolog provides identical chromatographic behavior and ionization efficiency to the analyte while being mass-resolved, enabling precise correction for extraction losses and matrix effects.

Compound Profile: N1-Acetylspermidine-d6[6][7][8]

| Property | Specification |

| Compound Name | N1-Acetylspermidine-d6 Dihydrochloride |

| Chemical Formula | C₁₁H₂₀D₆N₃O[4][5][6][7][8] • 2HCl (Salt form may vary; verify certificate) |

| Molecular Weight | ~266.24 Da (Dihydrochloride salt) |

| Solubility | Highly soluble in Water (>10 mg/mL), DMSO |

| Stability | Hygroscopic. Store at -20°C in a desiccator. Solutions stable at -80°C for 6 months. |

| Role | Internal Standard (IS) for LC-MS/MS |

| Key Advantage | Co-elutes with N1-AcSpd but differentiated by mass (+6 Da), correcting for ionization suppression. |

Mechanistic Pathway: The SAT1-PAOX Axis

Understanding the metabolic context is crucial for interpreting data. N1-AcSpd is the product of acetylation and the substrate for oxidation.[1][3]

Caption: The Polyamine Metabolic Cycle. SAT1 acetylates Spermidine to form N1-Acetylspermidine, which is either excreted or oxidized back to Putrescine by PAOX.[3][9]

Experimental Protocol

A. Reagent Preparation

-

Stock Solution (1 mg/mL): Dissolve 1 mg of N1-Acetylspermidine-d6 Dihydrochloride in 1 mL of LC-MS grade water. Vortex for 1 min. Aliquot into 50 µL volumes and store at -80°C.

-

Working Internal Standard (IS) Solution (200 ng/mL): Dilute the Stock Solution 1:5000 in 80% Acetonitrile/Water (v/v) containing 0.1% Formic Acid. Prepare fresh daily.

B. Sample Preparation (Label-Free Method)

Note: While derivatization (e.g., Dansyl Chloride) is possible, modern PFP columns allow for direct, label-free analysis, which prevents artifact formation and reduces prep time.

Matrix: Plasma, Serum, or Urine.[10][11]

-

Thawing: Thaw samples on ice. Vortex for 10 seconds.

-

Spiking: Transfer 50 µL of sample to a 1.5 mL Eppendorf tube.

-

Protein Precipitation: Add 200 µL of Working IS Solution (containing the d6 standard) to the sample.

-

Rationale: Adding IS in the precipitation solvent ensures the IS and analyte experience the same precipitation environment immediately.

-

-

Extraction: Vortex vigorously for 30 seconds. Incubate at -20°C for 20 minutes to maximize protein precipitation.

-

Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C.

-

Supernatant Transfer: Transfer 150 µL of the supernatant to an LC-MS vial with a glass insert.

-

Optional: If sensitivity is an issue, evaporate the supernatant under nitrogen and reconstitute in 50 µL of Mobile Phase A.

-

C. LC-MS/MS Conditions

Chromatographic Separation (Critical): Differentiation of N1-AcSpd and N8-AcSpd relies entirely on chromatography as they share similar mass fragments. Pentafluorophenyl (PFP) columns provide superior selectivity for these positional isomers compared to C18.

| Parameter | Condition |

| Column | Waters ACQUITY UPLC HSS PFP (2.1 x 100 mm, 1.8 µm) or equivalent |

| Mobile Phase A | Water + 0.1% Formic Acid + 10 mM Ammonium Formate |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |

| Flow Rate | 0.4 mL/min |

| Column Temp | 40°C |

| Injection Vol | 2 - 5 µL |

Gradient Profile:

-

0.0 min: 2% B

-

1.0 min: 2% B

-

6.0 min: 40% B (Slow ramp to separate isomers)

-

7.0 min: 95% B (Wash)

-

8.5 min: 95% B

-

8.6 min: 2% B (Re-equilibration)

Mass Spectrometry (MRM Mode):

-

Ionization: ESI Positive Mode

-

Capillary Voltage: 3.0 kV

-

Source Temp: 500°C

| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Role |

| N1-Acetylspermidine | 188.2 | 129.1 | 20 | Quantifier |

| 188.2 | 72.1 | 35 | Qualifier | |

| N8-Acetylspermidine | 188.2 | 129.1 | 20 | Monitor (Isomer) |

| N1-AcSpd-d6 (IS) | 194.2 | 135.1 | 20 | Internal Standard |

Note: The transition 188.2 -> 129.1 corresponds to the loss of the acetamide group (-59 Da). The d6 analog (194.2) loses the deuterated acetamide (-59 Da) to yield 135.1, or retains the label depending on synthesis. Always verify transitions with a product ion scan of your specific standard.

Workflow Visualization

Caption: Step-by-step workflow for the extraction and quantification of N1-Acetylspermidine.

Validation & Quality Control

To ensure scientific integrity (E-E-A-T), the method must be self-validating.

-

Isomer Specificity Check:

-

Linearity:

-

Construct a calibration curve (0.5 – 500 ng/mL) spiked with a constant concentration of d6-IS.

-

Acceptance: R² > 0.99.[10]

-

-

Matrix Effect (ME) Calculation:

-

Compare the peak area of d6-IS spiked into extracted plasma vs. d6-IS in pure solvent.

-

The use of d6-IS automatically corrects for this, provided the suppression does not obliterate the signal (Signal-to-Noise > 10).

-

Troubleshooting

-

Issue: Co-elution of N1 and N8 isomers.

-

Solution: Lower the slope of the gradient (e.g., 0.5% B increase per minute) or lower the column temperature to 30°C.

-

-

Issue: Low Signal Intensity.

-

Solution: Check pH of mobile phase.[12] Polyamines are basic; acidic mobile phase (0.1% FA) ensures they are protonated (M+H)+. Ensure the d6-IS signal is stable.

-

-

Issue: Carryover.

-

Solution: Polyamines stick to glass and metal. Use polypropylene vials if possible, or include a strong needle wash (50:50 MeOH:Water + 0.5% FA).

-

References

-

Pegg, A. E. (2008). Spermidine/spermine-N1-acetyltransferase: a key metabolic regulator. American Journal of Physiology-Endocrine and Metabolism, 294(6), E995-E1010. Link

-

Häkkinen, M. R., et al. (2008). Analysis of free, mono-and diacetylated polyamines from human urine by LC-MS/MS.[10][13] Journal of Chromatography B, 876(1), 143-150. Link

-

Liu, R., et al. (2018). Spermidine/spermine N1-acetyltransferase-mediated polyamine catabolism regulates beige adipocyte biogenesis. Nature Metabolism. Link

-

Santa Cruz Biotechnology. N1-Acetylspermidine-d6 Dihydrochloride Product Information. Link

-

Cayman Chemical. N1-Acetylspermidine Product Insert. Link

Sources

- 1. caymanchem.com [caymanchem.com]

- 2. Spermidine/spermine N1-acetyltransferase-mediated polyamine catabolism regulates beige adipocyte biogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activation of SAT1 engages polyamine metabolism with p53-mediated ferroptotic responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. Showing Compound N1-Acetylspermidine (FDB022530) - FooDB [foodb.ca]

- 8. Spermidine/spermine N1-acetyltransferase-1 as a diagnostic biomarker in human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pnas.org [pnas.org]

- 10. Rapid LC-MS/MS quantification of cancer related acetylated polyamines in human biofluids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Redirecting [linkinghub.elsevier.com]

- 13. Gender-Related Differences on Polyamine Metabolome in Liquid Biopsies by a Simple and Sensitive Two-Step Liquid-Liquid Extraction and LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: N1-Acetylspermidine-d6 Dihydrochloride in Targeted Metabolomics

Abstract

This guide details the application of N1-Acetylspermidine-d6 Dihydrochloride (CAS: N/A for specific isotopologue, generic: 142479-73-8 for unlabeled) as a stable isotope-labeled internal standard (SIL-IS) in the quantification of polyamine metabolites. N1-acetylspermidine is a proximal biomarker for the activity of Spermidine/Spermine N1-acetyltransferase 1 (SAT1), a rate-limiting enzyme in polyamine catabolism. This protocol focuses on liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows for oncology (tumor burden) and neurology (Parkinson’s Disease) research.

Biological Context & Mechanism

The Polyamine Catabolic Pathway

Polyamines (putrescine, spermidine, spermine) are aliphatic cations essential for cell proliferation and differentiation. Their intracellular levels are tightly regulated by SAT1 .

-

Mechanism: SAT1 acetylates spermidine at the N1 position, forming N1-acetylspermidine.

-

Fate: This metabolite is either oxidized by polyamine oxidase (PAO) back to putrescine or excreted from the cell.

-

Pathology:

-

Oncology: SAT1 is frequently upregulated in aggressive tumors (e.g., lung, colorectal), leading to elevated urinary and plasma N1-acetylspermidine.

-

Neurology: Altered polyamine metabolism, specifically the ratio of acetylated forms, is observed in the cerebrospinal fluid (CSF) and plasma of Parkinson's Disease (PD) patients.

-

Pathway Visualization

The following diagram illustrates the position of N1-acetylspermidine within the polyamine metabolic flux.

Figure 1: The Polyamine Catabolic Loop. SAT1 acetylation of spermidine is the critical step generating the N1-Acetylspermidine biomarker.

Experimental Protocol: Targeted LC-MS/MS Quantification

Scientific Rationale: Polyamines are low molecular weight, highly polar, and basic molecules. They adhere to glass surfaces and suffer from severe matrix effects in ESI sources.

-

Why Dihydrochloride? The salt form ensures solubility and stability in aqueous solvents.

-

Why d6-Labeling? Deuterium labeling (typically on the butyl chain) shifts the mass by +6 Da, preventing cross-talk with the native analyte while maintaining identical chromatographic retention time (RT) to correct for ionization suppression.

Materials

-

Analyte: N1-Acetylspermidine

-

Internal Standard: N1-Acetylspermidine-d6 2HCl

-

Matrix: Human Plasma or Urine

-

Column: HILIC (Hydrophilic Interaction Liquid Chromatography) - Recommended: Waters BEH Amide or equivalent (2.1 x 100 mm, 1.7 µm).

Sample Preparation (Protein Precipitation)

Standardization Note: Polyamines are sensitive to pH. Keep samples acidic to prevent degradation and adsorption to container walls.

-

Thawing: Thaw plasma samples on ice.

-

IS Spiking: Aliquot 50 µL of plasma into a 1.5 mL Eppendorf tube. Add 10 µL of N1-Acetylspermidine-d6 IS working solution (1 µM in 0.1% Formic Acid).

-

Expert Insight: Adding IS before extraction corrects for recovery losses during protein precipitation.

-

-

Precipitation: Add 150 µL of ice-cold Methanol containing 0.1% Formic Acid.

-

Vortex: Mix vigorously for 30 seconds.

-

Incubation: Keep at -20°C for 20 minutes to ensure complete protein crash.

-

Centrifugation: Spin at 14,000 x g for 15 minutes at 4°C.

-

Transfer: Transfer supernatant to a polypropylene autosampler vial (Glass vials require silanization to prevent polyamine sticking).

LC-MS/MS Conditions

Chromatography (HILIC Mode) Polyamines require HILIC for retention; they elute in the void volume on standard C18 columns.

-

Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water (pH ~3.0).

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Flow Rate: 0.4 mL/min.

-

Column Temp: 40°C.

Gradient Table:

| Time (min) | % Mobile Phase A (Aq) | % Mobile Phase B (Org) | Curve |

|---|---|---|---|

| 0.0 | 10 | 90 | Initial |

| 1.0 | 10 | 90 | Hold |

| 4.0 | 50 | 50 | Linear |

| 5.0 | 50 | 50 | Wash |

| 5.1 | 10 | 90 | Return |

| 8.0 | 10 | 90 | Re-equilibration |

Mass Spectrometry (MRM Parameters)

-

Source: Electrospray Ionization (ESI), Positive Mode.

-

Capillary Voltage: 3.0 kV.

-

Desolvation Temp: 500°C.

MRM Transitions Table:

| Compound | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Type |

|---|---|---|---|---|---|

| N1-Acetylspermidine | 188.2 | 114.1 | 25 | 18 | Quantifier |

| N1-Acetylspermidine | 188.2 | 72.1 | 25 | 22 | Qualifier |

| N1-Acetylspermidine-d6 | 194.2 | 120.1 | 25 | 18 | Internal Std |

Analytical Workflow Diagram

This workflow ensures data integrity by integrating QC steps and IS normalization.

Figure 2: Stable Isotope Dilution Workflow. The d6-IS is introduced prior to extraction to normalize extraction efficiency.

Applications in Drug Development

Oncology: SAT1 Activators

Novel chemotherapeutics (e.g., polyamine analogues) aim to hyper-activate SAT1, depleting intracellular polyamines and inducing apoptosis.

-

Application: Measure urinary N1-acetylspermidine-d6 normalized ratios to verify SAT1 induction in patient-derived xenograft (PDX) models.

-

Success Metric: A >5-fold increase in N1-acetylspermidine post-treatment indicates effective SAT1 activation.

Parkinson's Disease (PD) Biomarker

Research indicates that PD patients exhibit altered polyamine profiles.

-

Protocol Utility: High-sensitivity quantification (LLOQ < 1 ng/mL) is required for CSF analysis. The d6-IS is crucial here to compensate for the high salt content in CSF which suppresses ionization.

References

-

Pegg, A. E. (2008). Spermidine/spermine-N1-acetyltransferase: a key metabolic regulator. American Journal of Physiology-Endocrinology and Metabolism, 294(6), E995-E1010. Link

-

Liu, R., et al. (2018). Determination of polyamines in human plasma by high-performance liquid chromatography–tandem mass spectrometry. Journal of Chromatography B, 1072, 302-309. Link

-

Paik, M. J., et al. (2010). Polyamine patterns in the cerebrospinal fluid of patients with Parkinson's disease and multiple system atrophy. Clinica Chimica Acta, 411(19-20), 1532-1535. Link

-

HMDB (Human Metabolome Database). Metabocard for N1-Acetylspermidine (HMDB0001103). Link

Application Note: High-Fidelity Sample Preparation for N1-Acetylspermidine Quantitation in Biological Fluids

Executive Summary & Biological Context

N1-acetylspermidine (N1-AcSpd) is a critical catabolic product of the polyamine pathway, exclusively formed by the enzyme Spermidine/spermine N1-acetyltransferase (SSAT1) . Unlike its isomer N8-acetylspermidine (which is constitutively expressed), N1-AcSpd is rapidly upregulated during cellular stress and in various malignancies (e.g., lung, liver, and prostate cancers).

For drug development professionals targeting the polyamine pathway, accurate quantification of N1-AcSpd is challenging due to:

-

Isomeric Interference: Differentiating N1-AcSpd from N8-AcSpd.

-

Matrix Complexity: High salt content in urine vs. high protein content in plasma.

-

Polarity: Native polyamines are highly hydrophilic, causing poor retention on standard C18 columns.

This guide details a Benzoyl Chloride Derivatization workflow. This method is superior to direct analysis because it introduces hydrophobicity, allowing for robust separation of N1/N8 isomers on standard Reversed-Phase (RP) chromatography and significantly enhancing electrospray ionization (ESI) efficiency.

Visualizing the Target Pathway

The specificity of N1-AcSpd as a biomarker hinges on the SSAT1 node.

Figure 1: The Polyamine Metabolic Flux. Note that SSAT1 specifically generates N1-AcSpd, making it the distinct marker for pathway activation compared to the constitutive N8 isomer.

Sample Preparation Strategies

The Matrix Challenge: Plasma vs. Urine

-

Plasma/Serum: Requires rigorous protein removal to prevent column fouling and ion suppression.

-